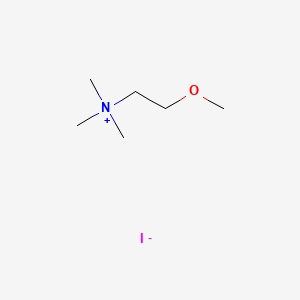
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Méthodes De Préparation
The synthesis of 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of new carbon-sulfur bonds.
Hydrolysis: The dithiane ring can be hydrolyzed under acidic or basic conditions to regenerate the original carbonyl compound
Applications De Recherche Scientifique
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in multi-step organic syntheses.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability to reactive intermediates, allowing for selective transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects .
Comparaison Avec Des Composés Similaires
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one can be compared with other similar compounds, such as:
1,3-Dithian-2-yltrimethylsilane: Another dithiane derivative used as a protecting group in organic synthesis.
1,3-Dithiolane derivatives: Compounds with similar sulfur-containing rings but different reactivity and applications.
Thioacetals and thioketals: Compounds that also serve as protecting groups for carbonyl compounds but with different stability and reactivity profiles
These comparisons highlight the unique properties of this compound, such as its stability and versatility in chemical reactions.
Propriétés
Numéro CAS |
923038-92-0 |
|---|---|
Formule moléculaire |
C15H18OS2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C15H18OS2/c1-12(10-13-6-3-2-4-7-13)14(16)11-15-17-8-5-9-18-15/h2-4,6-7,10,15H,5,8-9,11H2,1H3 |
Clé InChI |
JHSHHUSLJNSQIP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)CC2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


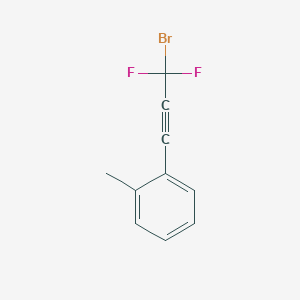
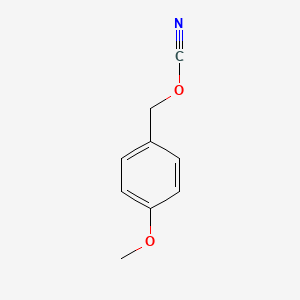
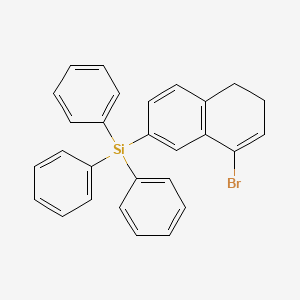

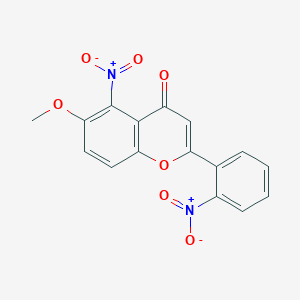
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
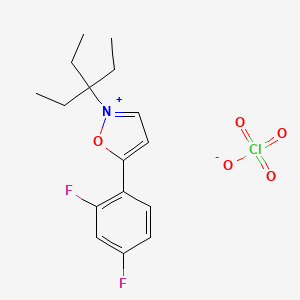
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)


![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
